2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic thieno[2,3-c]pyridine derivative characterized by a 4-chlorophenoxyacetamido substituent and an isopropyl group at position 6 of the tetrahydrothienopyridine scaffold. Its structural design integrates a chlorinated aromatic moiety (4-chlorophenoxy) to enhance target binding affinity and metabolic stability, while the isopropyl group modulates lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S.ClH/c1-11(2)23-8-7-14-15(9-23)27-19(17(14)18(21)25)22-16(24)10-26-13-5-3-12(20)4-6-13;/h3-6,11H,7-10H2,1-2H3,(H2,21,25)(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTBBSJAOFAQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is TMEM206 , a transmembrane protein. TMEM206 is known to conduct chloride ions across plasma and vesicular membranes. It has been reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells.
Mode of Action
This compound acts as a small molecule inhibitor of TMEM206. It inhibits TMEM206 mediated currents, particularly at low pH. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 9.55 µM at low pH.
Biochemical Pathways
Tmem206 is involved in many physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling. Therefore, the inhibition of TMEM206 could potentially affect these processes.
Pharmacokinetics
The compound’s effectiveness at low ph suggests that it may be more bioavailable in acidic environments.
Action Environment
This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment. Despite this limitation, the compound is a potent inhibitor for functional studies at pH 4.5 and may be a promising scaffold for the development of future TMEM206 inhibitors.
Biological Activity
The compound 2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a derivative of tetrahydrothienopyridine known for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 305.78 g/mol. Its structure includes a tetrahydrothieno[2,3-c]pyridine core substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance, compounds similar to the one have been evaluated for their effectiveness against Mycobacterium tuberculosis (MTB). In a study involving various derivatives, certain compounds demonstrated inhibition of MTB pantothenate synthetase with an IC50 value as low as and a minimum inhibitory concentration (MIC) of .
Cytotoxicity
The cytotoxic effects of this class of compounds have been assessed using the RAW 264.7 cell line. The findings suggest that while some derivatives show potent antimicrobial activity, they also exhibit non-cytotoxic profiles at concentrations up to , indicating a favorable safety margin for potential therapeutic use .
The proposed mechanism involves inhibition of specific enzymes crucial for bacterial survival and replication. The binding affinity of these compounds to the target enzymes has been confirmed through differential scanning fluorimetry, suggesting that structural modifications can enhance potency against MTB .
Case Studies
- Inhibition of Pantothenate Synthetase : A study highlighted the synthesis and evaluation of various tetrahydrothieno[2,3-c]pyridine derivatives. One compound exhibited strong inhibition against MTB pantothenate synthetase, supporting its potential as an anti-tuberculosis agent .
- Adenosine Receptor Modulation : Research has identified related compounds as potential allosteric modulators at the A1 adenosine receptor (A1AR). This modulation could have implications for treating conditions like cardiac arrhythmias and neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC50 Value | MIC Value | Remarks |
|---|---|---|---|---|
| Antimicrobial | 6-(4-nitrophenylsulfonyl)-... | Active against MTB pantothenate synthetase | ||
| Cytotoxicity | Various derivatives | Non-cytotoxic at 50 µM | - | Favorable safety profile |
| A1 Adenosine Receptor | Related tetrahydrothieno derivatives | - | - | Potential allosteric modulation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the thieno[2,3-c]pyridine core but differ in substituents, influencing pharmacological activity, solubility, and metabolic stability. Below is a comparative analysis with key derivatives:
Structural and Physicochemical Comparison
Pharmacological Activity
- Target Compound: Preclinical studies on structurally related thienopyridines (e.g., compound C1 in ) demonstrated superior antiplatelet activity compared to ticlopidine, a first-generation ADP antagonist. The 4-chlorophenoxy group likely enhances receptor binding by mimicking ADP’s phosphate interactions .
- Thioether Analog (CAS 1328654-50-7) : The thioether linkage resists oxidative metabolism, prolonging half-life, but fluorine’s electronegativity may reduce affinity for hydrophobic receptor pockets .
Research Implications and Gaps
Future research should prioritize:
In vitro ADP-binding assays to quantify potency differences.
Pharmacokinetic profiling to validate the isopropyl group’s impact on half-life.
Toxicity studies to assess safety margins, particularly for sulfonyl-containing derivatives linked to reactive metabolite risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
